2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide
Overview
Description
2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound It features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, connected to an ethan-1-aminium group that is further substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and trimethylamine.
Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde is first converted to an alcohol via reduction, often using sodium borohydride (NaBH4) in methanol.
Quaternization: The resulting alcohol is then reacted with trimethylamine in the presence of methyl iodide (CH3I) to form the quaternary ammonium iodide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Reduction: The phenyl ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halide exchange reactions can be performed using silver nitrate (AgNO3) or sodium halides (NaCl, NaBr).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the phenyl ring.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Substitution: Results in the formation of different quaternary ammonium halides.
Reduction: Leads to the formation of reduced phenyl derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a biological stain or marker due to its quaternary ammonium structure.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and surfactants.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide (CTAB): Used as a surfactant and in DNA extraction protocols.
Tetramethylammonium Iodide: A simpler quaternary ammonium iodide used in organic synthesis.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other quaternary ammonium compounds, potentially enhancing its effectiveness in certain applications, such as phase transfer catalysis and antimicrobial activity.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethyl-trimethylazanium;iodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO2.HI/c1-14(2,3)9-8-11-6-7-12(15-4)13(10-11)16-5;/h6-7,10H,8-9H2,1-5H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGBDYZCKMTOQV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CC(=C(C=C1)OC)OC.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637632 | |
Record name | 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40637632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52336-52-4 | |
Record name | O,O-Dimethylcoryneine iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40637632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O'-DIMETHYLCORYNEINE IODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.